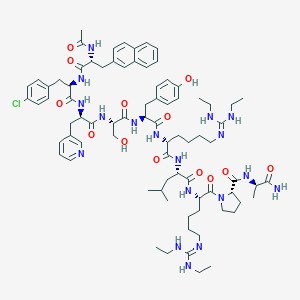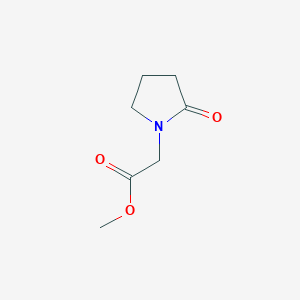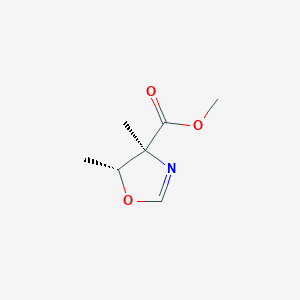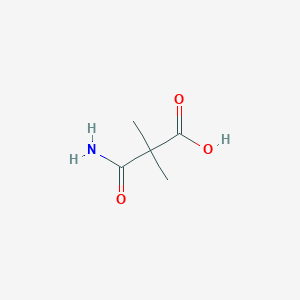![molecular formula C9H12N4 B053912 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine CAS No. 124635-43-4](/img/structure/B53912.png)
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of two amino groups at positions 5 and 6, along with an ethyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-ethylbenzene-1,2-diamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The amino groups at positions 5 and 6 can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, such as alkyl halides or aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Ethyl-1H-benzo[d]imidazole-5,6-diamine can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole-5,6-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
2-Phenyl-1H-benzo[d]imidazole-5,6-diamine: Contains a phenyl group, which can enhance its interaction with aromatic systems in biological targets.
1H-benzo[d]imidazole-5,6-diamine: Lacks the ethyl group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1H-benzimidazole-5,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2,10-11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRKJYIFBFNEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C(=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)



![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
